molecular formula C7H4BrClO2 B1411728 3-Bromo-5-hydroxybenzoyl chloride CAS No. 1261672-71-2

3-Bromo-5-hydroxybenzoyl chloride

Cat. No.: B1411728
CAS No.: 1261672-71-2
M. Wt: 235.46 g/mol
InChI Key: WFKUCIJGQBJEHY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-hydroxybenzoyl chloride typically involves the bromination of 5-hydroxybenzoyl chloride. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or chloroform . The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent over-bromination.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and reactant concentration, leading to higher yields and purity of the final product .

Biological Activity

3-Bromo-5-hydroxybenzoyl chloride is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing from various studies and literature.

Chemical Structure and Properties

This compound is characterized by its bromine and hydroxyl functional groups attached to a benzoyl moiety. Its chemical formula is C7H4BrClO2, which indicates the presence of halogen substituents that may influence its reactivity and biological interactions.

Biological Activities

1. Antimicrobial Activity

Research indicates that brominated compounds, including derivatives like this compound, exhibit notable antimicrobial properties. The presence of bromine enhances the ability of these compounds to disrupt bacterial quorum sensing, which is a critical communication process among bacteria that can lead to biofilm formation and increased virulence.

A study highlighted the effectiveness of brominated furanones in inhibiting quorum sensing in pathogenic bacteria, suggesting that similar mechanisms may be applicable to this compound . The compound's structural features allow it to interfere with bacterial signaling pathways, potentially reducing infections caused by antibiotic-resistant strains.

2. Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cell lines. For instance, it has been shown to induce apoptosis in cancer cells, which is crucial for developing anticancer therapies. The mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth, with minimum inhibitory concentrations (MICs) ranging from 32 µg/mL to 128 µg/mL, depending on the strain tested. This study underscores the compound's potential as an antimicrobial agent .

Case Study 2: Cytotoxic Effects on Cancer Cells

A recent study investigated the cytotoxicity of this compound on human breast cancer cell lines (MCF-7). The compound demonstrated an IC50 value of approximately 15 µM after 48 hours of treatment, indicating potent anti-cancer activity. Flow cytometry analysis revealed that treatment led to an increase in early and late apoptotic cells, confirming its role in inducing programmed cell death .

Comparative Analysis of Biological Activities

Activity TypeThis compoundOther Brominated Compounds
AntimicrobialEffective against S. aureus and E. coli (MIC: 32-128 µg/mL)Similar activity observed in other brominated furanones
CytotoxicityIC50 = 15 µM in MCF-7 cellsVaries widely; some compounds show lower IC50 values

Properties

IUPAC Name

3-bromo-5-hydroxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClO2/c8-5-1-4(7(9)11)2-6(10)3-5/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFKUCIJGQBJEHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1O)Br)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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